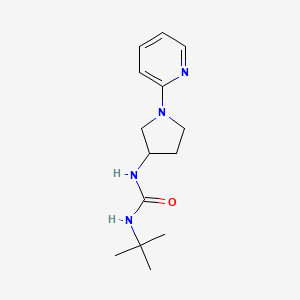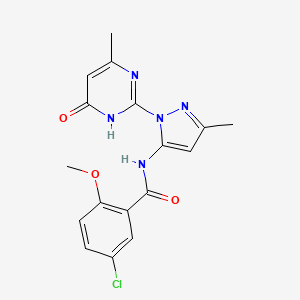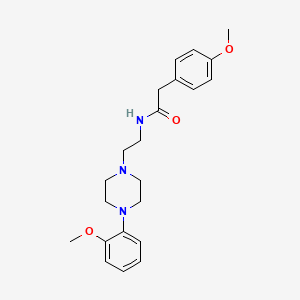
1-(Tert-butyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, commonly known as TPU-0033, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in several diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
TPU-0033 exerts its biological effects by inhibiting the activity of protein kinase CK2. This protein kinase is involved in various cellular processes, including cell proliferation, survival, and differentiation. By inhibiting CK2 activity, TPU-0033 can affect these cellular processes and inhibit the growth and survival of cancer cells. In neurodegenerative diseases, TPU-0033 inhibits the formation of toxic protein aggregates by modulating the activity of various enzymes involved in protein degradation pathways.
Biochemical and Physiological Effects
TPU-0033 has been shown to have several biochemical and physiological effects in various scientific research studies. In cancer research, TPU-0033 has been shown to inhibit the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, TPU-0033 has been shown to inhibit the formation of toxic protein aggregates and reduce inflammation and oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TPU-0033 is its specificity for protein kinase CK2. This specificity allows for targeted inhibition of this protein kinase without affecting other cellular processes. However, one of the limitations of TPU-0033 is its low solubility in water, which can make it difficult to use in some lab experiments.
Zukünftige Richtungen
There are several future directions for the scientific research of TPU-0033. One of the potential applications of TPU-0033 is in the treatment of drug-resistant cancer. TPU-0033 has been shown to be effective against cancer cells that are resistant to other chemotherapeutic agents, making it a promising candidate for further development. Another potential application of TPU-0033 is in the treatment of neurodegenerative diseases. TPU-0033 has been shown to reduce the formation of toxic protein aggregates and improve cognitive function in animal models of Alzheimer's and Parkinson's disease. Further research is needed to determine the potential therapeutic benefits of TPU-0033 in these diseases.
Synthesemethoden
The synthesis of TPU-0033 involves a multi-step process that starts with the reaction of 2-bromo-5-tert-butylpyridine with 3-aminopyrrolidine. The resulting compound is then reacted with tert-butyl isocyanate to yield TPU-0033. This method has been optimized to produce high yields of TPU-0033 with good purity.
Wissenschaftliche Forschungsanwendungen
TPU-0033 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, TPU-0033 has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2. This protein kinase is overexpressed in many types of cancer and is involved in various cellular processes that contribute to cancer growth and survival. TPU-0033 has also been studied in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In these diseases, TPU-0033 has been shown to inhibit the formation of toxic protein aggregates that are associated with disease progression.
Eigenschaften
IUPAC Name |
1-tert-butyl-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-14(2,3)17-13(19)16-11-7-9-18(10-11)12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFCKKKGMIOVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1CCN(C1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene](/img/structure/B2905610.png)

![N-[(1-Pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2905613.png)
![2-Ethyl-5-(piperidin-1-yl(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2905614.png)

![7-Chloro-2-(chloromethyl)-5-methylsulfanylimidazo[1,2-c]pyrimidine;hydrochloride](/img/structure/B2905621.png)
![1-methyl-9-(4-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2905622.png)
![rac-(5R,6R)-7-methyl-8-oxo-6-phenyl-7-azaspiro[3.5]nonane-5-carboxylic acid, trans](/img/structure/B2905623.png)
![N-(furan-2-ylmethyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2905624.png)
![2-[4-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]piperazin-1-yl]-N-prop-2-ynylacetamide](/img/structure/B2905625.png)

![6-(1H-imidazol-1-yl)-N-(2-methylbenzo[d]thiazol-5-yl)pyridazine-3-carboxamide](/img/structure/B2905628.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2905630.png)
![7-Bromo-4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid](/img/structure/B2905631.png)